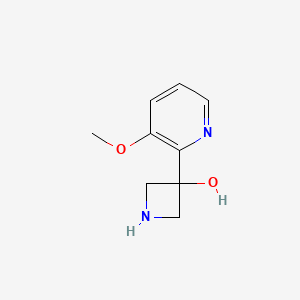

3-(3-Methoxypyridin-2-yl)azetidin-3-ol

Description

Significance of Azetidine (B1206935) Scaffolds in Contemporary Chemical Biology

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in medicinal chemistry. nih.gov Historically, the synthesis of these strained rings posed significant challenges, which limited their exploration. nih.govub.bw However, recent advancements in synthetic methodologies have made diversely functionalized azetidines more accessible, leading to a surge in their investigation. nih.govacs.org

The value of the azetidine scaffold lies in its unique combination of properties. It offers a degree of molecular rigidity that is beneficial for optimizing interactions with protein binding sites, while also possessing satisfactory stability for a viable drug candidate. nih.govtaylorfrancis.com This rigid structure can serve as a three-dimensional building block, allowing chemists to create complex molecular architectures that can explore chemical space more effectively than their flat, two-dimensional counterparts. illinois.eduwhiterose.ac.uk The inherent ring strain of azetidines can also be harnessed for unique chemical transformations, such as ring-opening or ring-expansion reactions, further expanding their utility as synthetic intermediates. ub.bwrsc.org

Compounds incorporating the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.gov They are also utilized as unnatural amino acids in peptidomimetics and as ligands in asymmetric catalysis. ub.bw

Strategic Incorporation of Pyridine (B92270) Moieties in Bioactive Compound Design

The pyridine ring is one of the most ubiquitous heterocyclic systems found in pharmaceuticals and natural products. researchgate.netnih.gov Its inclusion in a molecule is a strategic decision made to enhance pharmacological properties. researchgate.netrsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which can significantly influence a compound's solubility, a critical factor for drug delivery.

The pyridine scaffold is a key component in numerous therapeutic agents with a broad spectrum of activities, including antimicrobial, antiviral, anticancer, and antihypertensive effects. nih.govmdpi.com Its presence can improve a molecule's metabolic stability, enhance its permeability across biological membranes, and address issues related to protein binding. researchgate.netrsc.org Furthermore, the pyridine ring can be readily functionalized at various positions, allowing for the fine-tuning of a compound's steric and electronic properties to optimize its interaction with a specific biological target. researchgate.net

Research Trajectory and Rationale for Studying 3-(3-Methoxypyridin-2-yl)azetidin-3-ol

The specific compound, this compound, is primarily recognized in the scientific literature as a key intermediate or building block for the synthesis of more complex molecules, particularly those targeting Janus kinase (JAK) enzymes. JAK inhibitors are a class of drugs used to treat inflammatory and autoimmune diseases.

The synthesis of related compounds often starts from simpler, commercially available materials. For instance, the synthesis of a structurally analogous compound, 1-benzylazetidin-3-ol, involves the reaction of benzylamine (B48309) with 2-(chloromethyl)oxirane. nih.govscienceopen.com This intermediate can then undergo further reactions to introduce the desired functionalities. While direct synthesis routes for this compound are proprietary or detailed within patent literature, the general strategy involves the coupling of a protected azetidin-3-one (B1332698) with a suitably functionalized pyridine derivative.

The rationale for the synthesis and study of this compound is rooted in its potential as a scaffold for creating potent and selective inhibitors. The tertiary alcohol on the azetidine ring provides a key point for further chemical modification, while the 3-methoxypyridine (B1141550) unit is designed to fit into a specific binding pocket of the target enzyme. The combination of the rigid azetidine and the versatile pyridine ring system offers a powerful platform for generating novel drug candidates.

Table 1: Physicochemical Data for Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Azetidin-3-ol (B1332694) | C₃H₇NO | 73.09 | 45347-82-8 |

| 1-Benzylazetidin-3-ol | C₁₀H₁₃NO | 163.22 | 54992-33-9 |

| 2-(Chloromethyl)oxirane | C₃H₅ClO | 92.52 | 106-89-8 |

| Benzylamine | C₇H₉N | 107.15 | 100-46-9 |

| 3-Methoxypyridine | C₆H₇NO | 109.13 | 7295-76-3 |

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

3-(3-methoxypyridin-2-yl)azetidin-3-ol |

InChI |

InChI=1S/C9H12N2O2/c1-13-7-3-2-4-11-8(7)9(12)5-10-6-9/h2-4,10,12H,5-6H2,1H3 |

InChI Key |

GPWUDDKZULBSOQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=CC=C1)C2(CNC2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of 3 3 Methoxypyridin 2 Yl Azetidin 3 Ol

Established Synthetic Routes for Azetidine (B1206935) Ring Systems

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a desirable structural motif in medicinal chemistry. Its synthesis has been the subject of extensive research, leading to a variety of reliable methods. nih.govfrontiersin.org

Intramolecular cyclization is a cornerstone of azetidine synthesis. These methods typically involve the formation of a carbon-nitrogen bond through the displacement of a leaving group by an amine nucleophile in a 4-exo-tet cyclization.

A prominent strategy involves the intramolecular SN2 reaction where a nitrogen atom attacks a carbon atom bearing a suitable leaving group, such as a halide or a sulfonate ester (e.g., mesylate, tosylate). nih.govfrontiersin.org For instance, γ-amino alcohols can be converted into the corresponding γ-amino halides or sulfonates, which then undergo base-mediated cyclization to yield the azetidine ring.

Another powerful intramolecular approach is the aminolysis of epoxides. nih.gov Specifically, the La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides a regioselective route to 3-hydroxyazetidines. nih.govfrontiersin.org This method is particularly relevant as it directly installs the desired 3-ol functionality. The reaction proceeds in high yield and demonstrates tolerance for various functional groups. nih.gov A key advantage is the catalyst's ability to promote the desired C3-selective attack, leading to the formation of the azetidine ring over the alternative 5-endo-tet cyclization that would form a pyrrolidine. nih.govfrontiersin.org

| Precursor Type | Reaction | Key Reagents/Catalysts | Outcome |

| γ-Amino Halide/Sulfonate | Intramolecular SN2 | Base (e.g., K2CO3, NaH) | Azetidine |

| cis-3,4-Epoxy Amine | Intramolecular Aminolysis | La(OTf)3 | 3-Hydroxyazetidine nih.govfrontiersin.org |

| Amino-alkyl-Pd(IV) intermediate | Reductive Elimination | Pd(II), Benziodoxole tosylate, AgOAc | Functionalized Azetidine rsc.org |

This table summarizes common intramolecular cyclization strategies for azetidine synthesis.

Intermolecular reactions offer an alternative and convergent approach to the azetidine core. Among these, [2+2] photocycloadditions and aza-Michael additions are particularly notable.

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents one of the most direct methods for synthesizing functionalized azetidines. scispace.comrsc.org Recent advancements have enabled this reaction to proceed under visible light irradiation, overcoming previous limitations that required UV light. researchgate.netresearchgate.netnih.gov For example, a visible-light-mediated intermolecular aza Paternò-Büchi reaction utilizing 2-isoxazoline-3-carboxylates as oxime precursors has been developed. rsc.orgresearchgate.netnih.govspringernature.com This method, which uses an iridium photocatalyst, allows for the cycloaddition with a broad range of alkenes under mild conditions. nih.gov

The aza-Michael addition is another powerful tool for forming substituted azetidines. This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. A relevant example is the synthesis of azetidine amino acid derivatives through the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates. mdpi.combohrium.com This strategy highlights a method for introducing substituents at the 3-position of the azetidine ring.

Regioselective Functionalization for Pyridine (B92270) Substitution

Achieving the 3-methoxy-2-substituted pattern on the pyridine ring requires precise control over regioselectivity. The electronic nature of the pyridine ring typically directs electrophilic substitution to the 3-position and nucleophilic or radical substitution to the 2- and 4-positions.

Direct C-H functionalization has emerged as a powerful strategy. eurekaselect.combenthamdirect.com For instance, the Minisci reaction allows for the introduction of alkyl groups at the C-2 or C-4 positions of electron-deficient pyridines. To achieve specific regioselectivity, a blocking group strategy can be employed. A maleate-derived blocking group has been shown to enable the selective C-4 alkylation of pyridines. nih.gov A reversal of traditional synthetic choreography, where Minisci functionalization is performed early, allows for subsequent C-2 selective functionalizations. nih.gov

Another approach involves the conversion of pyridines into heterocyclic phosphonium (B103445) salts. This method allows for the selective functionalization at the 4-position, which can then be converted into various motifs, including ethers. acs.org While this method targets the C-4 position, it exemplifies modern strategies for selective pyridine functionalization. For the required 2,3-disubstitution, a multi-step sequence is typically necessary, often starting with a pre-functionalized pyridine, such as 3-methoxypyridine (B1141550) or a 2-halopyridine that can be subsequently functionalized. For example, lithiation of 3-methoxypyridine at the 2-position followed by quenching with an electrophile is a plausible route to a 2-substituted-3-methoxypyridine.

| Methodology | Target Position(s) | Key Features | Reference |

| Minisci Reaction | C-2, C-4 | Radical alkylation of electron-deficient pyridines. | nih.gov |

| Blocking Group-Directed Minisci | C-4 | Employs a removable blocking group for regiocontrol. | nih.gov |

| Phosphonium Salt Formation | C-4 | Activation of pyridine for subsequent nucleophilic attack. | acs.org |

| Directed ortho Metalation | C-2 (relative to directing group) | Lithiation directed by a substituent (e.g., methoxy). | N/A |

This table outlines selected methods for the regioselective functionalization of the pyridine ring.

Catalytic and Asymmetric Synthetic Strategies towards 3-(3-Methoxypyridin-2-yl)azetidin-3-ol

The synthesis of an enantiomerically pure form of this compound requires the use of catalytic and asymmetric methods. Such strategies can be applied to either the formation of the chiral azetidine ring or the enantioselective functionalization of a pre-existing azetidine core.

Chiral, azetidine-derived ligands have been utilized in asymmetric catalysis for various reactions, including Michael-type additions. researchgate.netresearchgate.netbirmingham.ac.uk A hypothetical asymmetric synthesis could involve the enantioselective addition of a 2-lithiated-3-methoxypyridine species to a protected azetidin-3-one (B1332698). The reduction of the resulting tertiary alcohol would then yield the target compound. The stereochemical outcome would be controlled by a chiral ligand associated with the organometallic reagent or by a chiral auxiliary on the azetidine nitrogen.

A more direct approach would be the catalytic enantioselective difunctionalization of azetines (the unsaturated precursors to azetidines). acs.org For example, a copper-catalyzed asymmetric boryl allylation of azetines has been developed to create chiral 2,3-disubstituted azetidines with two new stereogenic centers. acs.org While this specific reaction installs boryl and allyl groups, the principle of catalytic asymmetric difunctionalization of an azetine double bond could be adapted.

A plausible asymmetric route could start with the synthesis of a chiral N-protected azetidin-3-one. Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, which are accessible via chiral sulfinamide chemistry, provides an efficient route to chiral azetidin-3-ones with excellent enantiomeric excess. nih.gov The subsequent nucleophilic addition of a 3-methoxypyridin-2-yl organometallic reagent to this chiral ketone would produce the desired diastereomer of this compound, followed by deprotection.

Synthetic Advances for Azetidin-3-ol (B1332694) Derivatives

Recent advances have provided more efficient and flexible routes to azetidin-3-ol and its direct precursor, azetidin-3-one. As mentioned, a gold-catalyzed intermolecular oxidation of N-propargylsulfonamides is a key development for producing chiral azetidin-3-ones. nih.gov This method avoids the use of potentially hazardous diazo intermediates, which were common in earlier syntheses. nih.gov

Another important method involves the synthesis of 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol, which serves as a key intermediate for various pharmaceutical compounds. The synthesis involves the cyclization of 3-{[bis(4-chlorophenyl)methyl]amino}-2-hydroxypropyl esters. google.com Furthermore, a simple synthesis of N-tert-butyl-azetidin-3-ol involves treating N-tert-butyl-3-amino-1,2-propanediol with methanesulfonyl chloride, leading to in-situ mesylation and subsequent cyclization. google.com These methods provide robust pathways to the azetidin-3-ol scaffold, which can then be N-deprotected and coupled with the desired pyridine moiety or functionalized in other ways.

Chemical Transformations and Derivatization of 3 3 Methoxypyridin 2 Yl Azetidin 3 Ol

Ring-Opening and Ring-Expansion Reactivity Profiles of Azetidines

The reactivity of azetidines is largely governed by their significant ring strain, which is intermediate between the highly reactive aziridines and the more stable pyrrolidines. rsc.org This inherent strain makes the azetidine (B1206935) ring susceptible to cleavage under appropriate conditions, leading to various ring-opening and ring-expansion products.

The 3-hydroxyazetidine motif, as present in 3-(3-Methoxypyridin-2-yl)azetidin-3-ol, can undergo a variety of ring-opening reactions. These transformations are often initiated by the activation of the azetidine nitrogen or the hydroxyl group. For instance, a novel rearrangement of 3-hydroxyazetidines can be initiated by a Ritter-type reaction, leading to the formation of highly substituted 2-oxazolines in high yields. nih.gov This acid-mediated cascade reaction demonstrates the utility of the 3-hydroxyazetidine core as a precursor to other heterocyclic systems.

Another strategy for the ring-opening of 3-hydroxyazetidines involves a photochemical approach. beilstein-journals.orgresearchgate.net Photochemically generated 3-phenylazetidinols, which are structurally analogous to the title compound, can undergo ring-opening upon treatment with electron-deficient ketones or boronic acids. beilstein-journals.orgresearchgate.net This "build and release" strategy, founded on the generation and subsequent release of molecular strain, provides a pathway to highly functionalized aminodioxolanes and 3-amino-1,2-diols. beilstein-journals.orgresearchgate.net

Lewis acid-mediated ring-opening is also a prominent reaction pathway for azetidines. iitk.ac.in In the case of 2-aryl-N-tosylazetidines, Lewis acids can coordinate to the nitrogen atom, facilitating a highly regioselective SN2-type ring-opening by alcohols. iitk.ac.in This method yields nonracemic 1,3-amino ethers, highlighting the stereospecificity of the reaction. iitk.ac.in Given the presence of the pyridine (B92270) nitrogen, which can also coordinate to Lewis acids, a similar activation and subsequent nucleophilic attack could be envisioned for this compound.

| Reaction Type | Reagents/Conditions | Product(s) | Key Findings | Reference |

| Ritter-initiated Rearrangement | Acidic conditions | Highly substituted 2-oxazolines | Provides access to other heterocyclic systems in high yields. | nih.gov |

| Photochemical Ring-Opening | Light, electron-deficient ketones or boronic acids | Aminodioxolanes, 3-amino-1,2-diols | A "build and release" strategy based on molecular strain. | beilstein-journals.orgresearchgate.net |

| Lewis Acid-Mediated Ring-Opening | Lewis acid, alcohols | 1,3-amino ethers | Highly regioselective SN2-type reaction. | iitk.ac.in |

Ring-expansion reactions offer a pathway to larger, often more therapeutically relevant, heterocyclic systems from the strained azetidine core. While direct ring-expansion of this compound is not extensively documented, related transformations of aziridines to azetidines and piperidines provide valuable insights into potential reaction pathways. For example, a synthesis of 3-methoxyazetidines has been reported via the ring expansion of aziridine (B145994) intermediates. researchgate.net

More complex ring expansions, such as the [3+3] ring expansion of bicyclic aziridines with rhodium-bound vinyl carbenes, can produce highly substituted dehydropiperidines. nih.govchemrxiv.org This stereocontrolled rearrangement proceeds through a vinyl aziridinium (B1262131) ylide intermediate. nih.govchemrxiv.org Such strategies underscore the potential of strained heterocycles as building blocks for more complex molecular architectures.

Strategic Derivatization for Modulating Chemical Space

The strategic derivatization of this compound can be approached by modifying the azetidine nitrogen, the hydroxyl group, or the pyridine ring. Such modifications are crucial in medicinal chemistry for fine-tuning the physicochemical and pharmacological properties of a lead compound.

The azetidine nitrogen offers a key handle for derivatization. For instance, N-substitution of azetidin-3-ol (B1332694) derivatives is a common strategy in the synthesis of biologically active molecules. google.comgoogle.com Patent literature describes the preparation of N-{1-[bis(4-chlorophenyl)-methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methylsulphonamide, where the azetidine nitrogen is functionalized with a bulky benzhydryl group. google.com This highlights the feasibility of introducing diverse substituents at this position.

The hydroxyl group at the 3-position can be converted into other functional groups or used as a point of attachment for various side chains. For example, it can be transformed into a leaving group, such as a mesylate, to facilitate nucleophilic substitution, or it can be etherified or esterified to modulate properties like lipophilicity.

The methoxypyridine ring presents multiple opportunities for derivatization. The pyridine nitrogen can be quaternized, and the aromatic ring can undergo electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and the directing effects of the existing methoxy (B1213986) and azetidinyl substituents. The synthesis of diversely substituted pyridin-2(1H)-ones and 3-(pyridin-3-yl)-2-oxazolidinone derivatives showcases various synthetic methodologies that could be adapted for the functionalization of the pyridine moiety in the title compound. nih.govnih.gov

| Derivatization Site | Potential Reaction | Example Reagents | Potential Products | Reference |

| Azetidine Nitrogen | N-Alkylation, N-Arylation, N-Acylation | Alkyl halides, Aryl boronic acids, Acyl chlorides | N-Substituted derivatives | google.comgoogle.com |

| 3-Hydroxyl Group | Etherification, Esterification, Substitution | Alkyl halides, Acid chlorides, Mesyl chloride | Ethers, Esters, 3-Substituted azetidines | |

| Pyridine Ring | Electrophilic/Nucleophilic Substitution, Cross-coupling | Nitrating agents, Organometallic reagents, Boronic acids | Substituted pyridine derivatives | nih.govnih.gov |

Mechanistic Investigations of Key Chemical Reactions

Understanding the mechanisms of the reactions that this compound undergoes is crucial for predicting its reactivity and for the rational design of new synthetic routes.

The mechanism of Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines has been shown to proceed via an SN2-type pathway rather than through a stable benzylic carbocation. iitk.ac.in This is supported by the formation of nonracemic products from chiral starting materials. iitk.ac.in The Lewis acid activates the azetidine by coordinating to the nitrogen, making the ring more susceptible to nucleophilic attack. iitk.ac.in A similar mechanism can be proposed for the ring-opening of this compound, where the Lewis acid could coordinate to either the azetidine or the pyridine nitrogen.

The rearrangement of aziridines to azetidines has been rationalized through theoretical calculations, providing insight into the energetics and transition states of such ring-expansion reactions. researchgate.net These studies can serve as a model for understanding potential rearrangements of the azetidine ring in the title compound to larger heterocyclic systems.

Furthermore, mechanistic investigations of reactions involving related heterocycles, such as aziridine aldehyde-driven peptide macrocyclization, can provide valuable information on the behavior of strained nitrogen heterocycles in complex reaction cascades. rsc.orgnih.gov

Novel Functionalization Approaches

Recent advances in synthetic methodology offer new avenues for the functionalization of azetidines. Photochemical methods, for example, have emerged as powerful tools for the synthesis and manipulation of strained rings. The photochemical generation of 3-hydroxyazetidines via the Norrish-Yang cyclization of α-amino ketones is a notable example. beilstein-journals.orgresearchgate.net This approach allows for the construction of the azetidine core under mild conditions.

Strain-release functionalization is another innovative strategy that leverages the inherent reactivity of the azetidine ring. rsc.org This can involve coupling reactions, C-H activation, or cycloadditions that are driven by the release of ring strain. rsc.org For instance, the aza-Paterno-Büchi reaction, a [2+2] photocycloaddition, has been employed for the synthesis of azetidines from 2-isoxazoline-3-carboxylates and alkenes. rsc.org

These modern synthetic methods provide a rich toolbox for the synthesis and diversification of complex molecules built around the this compound scaffold, enabling the exploration of new chemical space for various applications.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 3 Methoxypyridin 2 Yl Azetidin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon-¹³ (¹³C) skeletons of a molecule. For 3-(3-Methoxypyridin-2-yl)azetidin-3-ol, NMR studies provide precise information about the chemical environment of each atom, enabling a detailed structural confirmation.

In principle, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the azetidine (B1206935) and pyridine (B92270) rings, as well as the methoxy (B1213986) and hydroxyl groups. The protons of the azetidine ring typically appear as multiplets in the aliphatic region, with their chemical shifts and coupling constants being highly dependent on their stereochemical relationship. The pyridine ring protons would resonate in the aromatic region, with their splitting patterns revealing their substitution pattern. A singlet corresponding to the three protons of the methoxy group would be expected in the upfield region, while the hydroxyl proton would likely appear as a broad singlet, the position of which can be sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom. The spectrum would show signals for the two distinct carbons of the azetidine ring, the carbons of the pyridine ring (including the carbon bearing the methoxy group and the one attached to the azetidine ring), and the carbon of the methoxy group. The chemical shift of the carbon atom bearing the hydroxyl group in the azetidine ring would be of particular diagnostic value.

While specific experimental data for this compound is not publicly available in the searched literature, the following table illustrates the type of data that would be generated from such an analysis, based on known chemical shift ranges for similar structural motifs.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Type | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |

| Azetidine CH₂ | 3.5 - 4.5 (m) | 50 - 60 |

| Azetidine C-OH | - | 70 - 80 |

| Azetidine NH | 1.5 - 3.5 (br s) | - |

| Azetidine OH | 2.0 - 5.0 (br s) | - |

| Pyridine H | 7.0 - 8.5 (m) | 110 - 160 |

| Methoxy OCH₃ | 3.8 - 4.0 (s) | 55 - 60 |

Note: This table is for illustrative purposes only. Actual chemical shifts may vary.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial for definitively assigning all proton and carbon signals and confirming the connectivity between the pyridine and azetidine rings.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confident validation of its molecular formula. This is achieved by measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy.

For this compound, with a nominal molecular formula of C₉H₁₂N₂O₂, the expected monoisotopic mass would be calculated. An HRMS analysis, typically using electrospray ionization (ESI), would aim to detect the protonated molecule [M+H]⁺. The experimentally measured m/z value would then be compared to the theoretically calculated mass for the proposed formula. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition.

Table 2: HRMS Data for Molecular Formula Validation of this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Calculated Monoisotopic Mass ([M]) | 180.0899 g/mol |

| Ion Species | [M+H]⁺ |

| Calculated m/z for [M+H]⁺ | 181.0972 |

| Hypothetical Measured m/z for [M+H]⁺ | 181.0970 |

| Hypothetical Mass Error (ppm) | -1.1 |

The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) spectrum would further corroborate the proposed structure. Key fragmentation pathways would likely involve the loss of a water molecule from the hydroxyl group, cleavage of the azetidine ring, or fragmentation of the pyridine ring, providing valuable structural insights.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a well-established technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to display characteristic absorption bands for its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretching vibration of the secondary amine in the azetidine ring would also be expected in this region, potentially overlapping with the O-H band.

The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic azetidine ring would appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring would give rise to characteristic absorptions in the 1400-1600 cm⁻¹ region. The C-O stretching vibrations of the ether (methoxy) and alcohol groups would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Hypothetical Absorption Range (cm⁻¹) |

| O-H (Alcohol) | Stretching (H-bonded) | 3200 - 3600 (broad) |

| N-H (Azetidine) | Stretching | 3200 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=C, C=N (Pyridine) | Stretching | 1400 - 1600 |

| C-O (Ether) | Stretching | 1000 - 1300 |

| C-O (Alcohol) | Stretching | 1000 - 1260 |

Note: This table presents expected ranges and the actual spectrum may show more complex patterns.

X-ray Crystallography for Solid-State Molecular Architecture

While spectroscopic methods provide invaluable information about the connectivity and functional groups of a molecule, X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a detailed model of the atomic arrangement.

A successful X-ray crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. It would reveal the conformation of the puckered azetidine ring and the relative orientation of the pyridine ring with respect to the azetidine moiety. Furthermore, the analysis of the crystal packing would elucidate the intermolecular interactions, such as hydrogen bonds involving the hydroxyl and amine groups, which govern the solid-state architecture.

Although a crystal structure for this specific compound is not available in the public domain, such an analysis would be the gold standard for its structural confirmation, providing an unambiguous picture of its molecular geometry.

Computational Chemistry and Molecular Modeling of 3 3 Methoxypyridin 2 Yl Azetidin 3 Ol

Electronic Structure and Reactivity Prediction via Quantum Chemistry

Quantum chemistry calculations are instrumental in elucidating the electronic properties of a molecule, which in turn govern its reactivity and intermolecular interactions. For 3-(3-Methoxypyridin-2-yl)azetidin-3-ol, methods like Density Functional Theory (DFT) can be employed to calculate a variety of molecular descriptors.

The electronic character of this compound is largely dictated by the interplay between the electron-rich methoxypyridine ring and the azetidine (B1206935) moiety. The distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) are key indicators of its chemical behavior. The HOMO-LUMO energy gap is a crucial parameter, with a smaller gap generally implying higher reactivity. The MEP map can visualize the electron-rich and electron-deficient regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Region of highest electron density, likely site for electrophilic attack. |

| LUMO Energy | -1.2 eV | Region of lowest electron density, likely site for nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | Indicates moderate chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Suggests a polar molecule with the potential for strong dipole-dipole interactions. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the pyridine (B92270) nitrogen and oxygen atoms; Positive potential around the azetidine ring protons. | The nitrogen and oxygen atoms are likely to act as hydrogen bond acceptors, while the azetidine protons could act as donors. |

Note: The values presented in this table are hypothetical and for illustrative purposes, based on general principles of quantum chemistry.

Conformational Analysis and Energetic Profiles of the Azetidine Ring

The four-membered azetidine ring is known for its strained nature, which influences its conformational preferences. nih.gov A comprehensive conformational analysis is essential to understand the three-dimensional shapes the molecule can adopt and their relative stabilities. The puckering of the azetidine ring and the rotation around the single bond connecting the azetidine and pyridine rings are the main degrees of conformational freedom.

Table 2: Predicted Relative Energies of Different Conformers of this compound

| Conformer | Dihedral Angle (Pyridine-Azetidine) | Azetidine Ring Puckering | Relative Energy (kcal/mol) |

| 1 | 60° | Puckered | 0.0 (Global Minimum) |

| 2 | 180° | Puckered | 1.5 |

| 3 | 0° | Planar (Transition State) | 4.2 |

| 4 | 120° | Puckered | 2.8 |

Note: The values presented in this table are hypothetical and for illustrative purposes.

Molecular Docking Simulations for Putative Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a protein target. nih.gov For this compound, docking studies can be performed against various putative protein targets to hypothesize its potential biological activity.

Given the presence of the pyridine and azetidine scaffolds, potential targets could include kinases, G-protein coupled receptors (GPCRs), or other enzymes where similar heterocyclic moieties are known to bind. The docking simulations would predict the binding energy, with a more negative value indicating a more favorable interaction. The analysis of the docked pose can reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Table 3: Hypothetical Molecular Docking Results for this compound against Putative Protein Targets

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| p38 MAP Kinase | 1A9U | -8.5 | Hydrogen bond between azetidinol (B8437883) OH and backbone carbonyl of Met109; Pi-stacking of pyridine ring with Phe169. |

| Dopamine (B1211576) D3 Receptor | 3PBL | -7.9 | Hydrogen bond between pyridine N and Ser192; Hydrophobic interactions with Val110, Ile183. |

| Cathepsin S | 1GLO | -7.2 | Hydrogen bond between azetidinol OH and Cys25; Interaction of methoxy (B1213986) group with hydrophobic pocket. |

Note: The protein targets and docking results presented in this table are hypothetical and for illustrative purposes.

Predictive Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. youtube.com These models are developed by finding a correlation between calculated molecular descriptors and experimentally determined activity. nih.gov For a series of analogues of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds. nih.gov

The first step in QSAR modeling is to generate a set of molecular descriptors for each compound in the series. These can include electronic, steric, hydrophobic, and topological descriptors. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical equation that relates the descriptors to the biological activity. The predictive power of the QSAR model is assessed through various validation techniques. nih.gov

Table 4: Example of Descriptors and a Hypothetical QSAR Equation

| Descriptor | Type | Description |

| LogP | Hydrophobic | The logarithm of the partition coefficient between octanol (B41247) and water. |

| TPSA | Topological | Topological Polar Surface Area. |

| Dipole Moment | Electronic | The measure of the net molecular polarity. |

| Molecular Weight | Steric | The mass of the molecule. |

Hypothetical QSAR Equation:

pIC₅₀ = 0.45 * LogP - 0.02 * TPSA + 0.15 * Dipole Moment - 0.01 * Molecular Weight + 2.5

Note: The equation and coefficients are purely hypothetical and for illustrative purposes.

This equation suggests that for this hypothetical series, increasing hydrophobicity (LogP) and dipole moment would lead to higher predicted biological activity (pIC₅₀), while increasing polar surface area and molecular weight would be detrimental.

Biological Target Identification and Mechanistic Characterization of 3 3 Methoxypyridin 2 Yl Azetidin 3 Ol and Analogs

Methodologies for Biological Target Discovery

The process of identifying the molecular targets of a bioactive compound can be approached through several complementary strategies. These methodologies can be broadly categorized into phenotypic screening and genetic association studies, among others.

Phenotypic Screening Approaches

Phenotypic screening is a powerful strategy in drug discovery that involves testing compounds in cell-based or whole-organism models to identify agents that induce a desired change in phenotype. nih.gov This approach is particularly valuable because it does not require prior knowledge of a specific drug target. The observed phenotypic change can then be used to work backward and identify the molecular target or pathway responsible for the effect.

For instance, a phenotypic screen for acute myeloid leukemia (AML) identified a series of trisubstituted imidazo[1,2-a]pyridine (B132010) compounds that could induce differentiation in various AML cell lines, irrespective of their mutational status. nih.gov This highlights the potential of phenotypic screening to uncover compounds with novel mechanisms of action. While no specific phenotypic screening data for 3-(3-Methoxypyridin-2-yl)azetidin-3-ol is publicly available, this methodology represents a viable approach to uncover its potential therapeutic applications. A multi-species phenotypic screening assay developed for leishmaniasis, for example, demonstrated that the activity of small molecules can be highly species-specific, emphasizing the importance of using diverse screening models. nih.gov

Genetic Association Studies in Target Identification

Genetic association studies, particularly genome-wide association studies (GWAS), are instrumental in identifying genes associated with diseases, which in turn can highlight potential drug targets. nih.gov By linking genetic variations to disease susceptibility, these studies can provide crucial insights into the causal biological pathways. For example, genetic association studies have been pivotal in understanding the role of nicotinic acetylcholine (B1216132) receptor (nAChR) subunits in nicotine (B1678760) addiction. nih.gov

Furthermore, Mendelian randomization studies, which use genetic variants as instrumental variables, can help to infer causal relationships between a drug target and a disease. nih.gov While there are no specific genetic association studies reported for this compound, this approach could be invaluable in validating potential targets identified through other means and in understanding the genetic factors that might influence individual responses to this compound. Studies on n-3 fatty acid metabolism have successfully used GWAS to identify key genes in the metabolic pathway, demonstrating the power of this approach in dissecting complex biological processes. mdpi.com

Investigations of Receptor Modulatory Activities

The interaction of small molecules with various receptor families is a cornerstone of pharmacology. The structural features of this compound and its analogs suggest potential interactions with several key receptor types.

Nuclear Receptor Modulation (e.g., Farnesoid X Receptor NR1H4, Estrogen Receptor alpha)

Farnesoid X Receptor (FXR) , also known as NR1H4, is a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism. researchgate.net The development of FXR agonists is an active area of research for the treatment of metabolic diseases. While direct modulatory activity of this compound on FXR has not been reported, the exploration of such interactions could reveal potential therapeutic applications in metabolic disorders.

Estrogen Receptor alpha (ERα) is a key target in the treatment of hormone-responsive breast cancer. oup.com The development of selective estrogen receptor modulators (SERMs) and selective estrogen receptor downregulators (SERDs) has been a major focus of anticancer drug discovery. Although no data is available for the interaction of this compound with ERα, evaluating its activity could identify potential applications in oncology. A study on beta 3 adrenergic receptor activation in ERα-null mice highlighted the intricate interplay between different receptor systems in metabolic regulation. youtube.com

G Protein-Coupled Receptors (e.g., CCR6, Dopamine (B1211576) Receptors D2/D4)

Chemokine Receptor 6 (CCR6) is a G protein-coupled receptor (GPCR) involved in immune cell trafficking and has been implicated in inflammatory and autoimmune diseases. nih.gov A recent study detailed the structural basis of CCR6 modulation by allosteric antagonists, providing a blueprint for the design of novel modulators. nih.govgre.ac.uk While there is no direct evidence of this compound acting on CCR6, the pyridine (B92270) and azetidine (B1206935) moieties are present in various GPCR ligands, suggesting this as a potential area of investigation.

Dopamine Receptors D2 and D4 are crucial targets for antipsychotic medications. mdpi.com The D4 receptor, in particular, has a high affinity for the atypical antipsychotic clozapine. nih.gov The structural similarities between known dopamine receptor ligands and this compound warrant an investigation into its potential modulatory effects on these receptors. Studies on mice lacking specific dopamine receptor subtypes have been instrumental in dissecting their individual roles in processes like prepulse inhibition. mdpi.com

Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are important targets for a variety of neurological and psychiatric disorders. nih.gov Several studies have highlighted the potential of azetidine-containing compounds as nAChR modulators. gre.ac.uk

A notable analog, sazetidine-A , which also contains a pyridine and an azetidine-derived moiety, has been identified as a potent and selective partial agonist at α4β2 nAChRs. nih.gov Furthermore, sazetidine-A has been shown to activate and desensitize native α7 nAChRs. nih.gov These findings strongly suggest that this compound and its analogs could also modulate nAChR activity. The development of novel sazetidine-A analogs with a 2-methyl group on the pyridine ring has demonstrated high selectivity for the α4β2 nAChR subtype and has shown efficacy in reducing alcohol intake in animal models. nih.gov

The table below summarizes the binding affinities and functional activities of sazetidine-A and related analogs at different nAChR subtypes.

| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference |

| Sazetidine-A | α4β2 | 0.4 (rat), 0.6 (human) | Partial Agonist | nih.gov |

| Sazetidine-A | α7 | - | Activates and Desensitizes | nih.gov |

| (S)-9 | α4β2 | High Selectivity | Selective Desensitization | nih.gov |

| (S)-10 | α4β2 | High Selectivity | Selective Desensitization | nih.gov |

| (S)-11 | α4β2 | High Selectivity | Selective Desensitization | nih.gov |

These findings underscore the potential of the this compound scaffold for the development of novel nAChR modulators with therapeutic applications in a range of central nervous system disorders.

Enzyme Inhibition and Activation Mechanisms

The specific inhibitory or activation mechanisms of this compound against a range of enzymes have been a subject of interest in medicinal chemistry. While direct research on this exact molecule is limited, studies on analogous structures containing the azetidine scaffold provide valuable insights into its potential biological activities.

Kinase Inhibition (e.g., AKT, PI3K, GSK-3, B-RafV600E, C-Raf, CK1α)

While no specific data exists for the inhibition of AKT, PI3K, B-RafV600E, C-Raf, or CK1α by this compound, research on related azetidine-containing compounds and other heterocyclic structures highlights the potential of this chemical class as kinase inhibitors.

Glycogen synthase kinase 3 (GSK-3) is a serine/threonine protein kinase implicated in various diseases, including diabetes, neurodegenerative disorders, and cancer. nih.govnih.govgoogle.com The inactivation of GSK-3 is often regulated by the PI3K/AKT signaling pathway. nih.gov Thiazole-containing compounds have been identified as potent inhibitors of GSK-3β. nih.gov For instance, the thiazole (B1198619) compound AR-A014418 and its derivatives have shown significant inhibitory activity against GSK-3β. nih.gov

Recent studies have focused on the development of selective GSK-3 inhibitors. For example, a series of 1,3,4-oxadiazole (B1194373) derivatives were synthesized, with some showing high potency and selectivity for GSK-3β, with IC50 values as low as 2.3 nM. nih.gov Furthermore, a pyrazinamide-based inhibitor bearing an azetidine-benzoxazole substituent has been developed as a potent MerTK inhibitor with in vivo target engagement, demonstrating the utility of the azetidine scaffold in kinase inhibitor design. bohrium.comnih.gov

Table 1: Examples of Azetidine Analog and Thiazole Kinase Inhibitors

| Compound Class | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| Pyrazinamide-based with azetidine-benzoxazole | MerTK | Potent in vivo target engagement and single-agent activity in a murine tumor model. | bohrium.comnih.gov |

| Thiazole derivatives | GSK-3β | Nanomolar inhibitory activity, with some compounds showing high potency. | nih.gov |

Topoisomerase IIα Inhibition

There is currently no available data on the inhibition of topoisomerase IIα by this compound or its close analogs. However, the broader class of heterocyclic compounds has yielded potent topoisomerase II inhibitors.

Topoisomerase II inhibitors are crucial in cancer therapy and can be classified as poisons or catalytic inhibitors. nih.gov Poisons, such as doxorubicin (B1662922) and etoposide, stabilize the enzyme-DNA cleavage complex, leading to cell death. nih.gov Catalytic inhibitors, on the other hand, prevent the enzyme from binding to or cleaving DNA. nih.gov

Azatoxin, an indole (B1671886) derivative, is an example of a nonintercalative topoisomerase II inhibitor that inhibits the catalytic activity of the enzyme. google.comnih.gov Its derivatives have been designed to selectively target topoisomerase II. nih.gov Another class of compounds, acridine-thiosemicarbazone derivatives, has also been shown to inhibit topoisomerase IIα. nih.gov

Glycosidase Modulation (e.g., Amyloglucosidase)

No scientific literature was found describing the modulation of amyloglucosidase or other glycosidases by this compound or its analogs.

However, other classes of heterocyclic compounds have demonstrated activity against glycosidases. For instance, 3-arylcoumarin derivatives have been investigated as potential anti-diabetic agents through their inhibitory activity on α-glucosidase. nih.gov The engineering of glycosidases has also been explored as a tool for the synthesis of specific disaccharides, highlighting the importance of modulating glycosidase activity in biotechnology. mdpi.com

Other Enzyme Systems (e.g., α-Chymotrypsin)

There is no available research on the inhibition of α-chymotrypsin by this compound or its analogs. Studies on α-chymotrypsin have often focused on its catalytic mechanism and product inhibition in various solvent systems, such as reverse micelles. nih.gov

Exploration of Protein Degradation Modalities (e.g., Molecular Glues)

While there is no direct evidence of this compound acting as a molecular glue, the azetidin-3-ol (B1332694) scaffold is a key component in the development of proteolysis-targeting chimeras (PROTACs), a major strategy in targeted protein degradation. medchemexpress.com

Azetidin-3-ol hydrochloride is utilized as a non-cleavable, alkyl chain-based linker in the synthesis of PROTACs. medchemexpress.combioscience.co.uk PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.com The azetidine linker plays a crucial role in connecting the ligand for the target protein and the ligand for the E3 ligase, and its properties can significantly influence the efficacy of the resulting PROTAC.

Phenotypic Screen-Based Target Elucidation

No specific phenotypic screening data that has led to the target elucidation of this compound has been reported. However, phenotypic screening has proven to be a valuable tool in discovering bioactive molecules and their targets.

For example, a phenotypic screen for modulators of the unfolded protein response led to the identification of azoramide, a small molecule with antidiabetic activity. nih.gov In a more structurally relevant context, novel azetidine derivatives based on a 3-aryl-3-oxypropylamine scaffold were identified as triple reuptake inhibitors through a screening process, demonstrating the potential of this approach for compounds containing the azetidine ring. nih.gov These examples underscore the power of phenotypic screening to uncover novel biological activities for chemical scaffolds like azetidine and to subsequently identify their molecular targets.

Preclinical in Vitro Pharmacological Evaluation of 3 3 Methoxypyridin 2 Yl Azetidin 3 Ol

Cell-Based Efficacy Assays in Disease-Relevant Models (e.g., cancer cell lines, infectious disease models)

Comprehensive searches of available scientific literature and databases did not yield specific data on the cell-based efficacy of 3-(3-Methoxypyridin-2-yl)azetidin-3-ol in any disease-relevant models. There are no publicly accessible studies detailing its activity in cancer cell lines or in models of infectious diseases.

Cellular Mechanism of Action Studies in In Vitro Systems

There is currently no published research detailing the cellular mechanism of action for this compound. Investigations into its molecular targets and the signaling pathways it may modulate have not been reported in the scientific literature.

Selectivity Profiling against Off-Targets in vitro

No information is available regarding the selectivity profile of this compound. Studies to determine its potential for interacting with unintended biological targets, a critical step in preclinical evaluation, have not been made public.

Structure Activity Relationship Sar Studies and Rational Ligand Design

Identification of Structural Determinants for Biological Activity

SAR studies aim to identify the key molecular features, or pharmacophores, that are essential for a compound's interaction with its biological target. For azetidine-based compounds, particularly those interacting with targets in the central nervous system (CNS) like nicotinic acetylcholine (B1216132) receptors (nAChRs), specific structural elements are critical for affinity and selectivity.

Key determinants of activity often include:

The Azetidine (B1206935) Ring: This four-membered heterocycle serves as a rigid scaffold that correctly orients the other functional groups for optimal interaction with the target protein. Its saturated nature distinguishes it from the more common β-lactam rings. The nitrogen atom within the ring is often a key hydrogen bond acceptor or a point for substitution to modulate physicochemical properties.

The Pyridinyl Moiety: The pyridine (B92270) ring and its substituents are crucial for binding. In analogues like 3-(2(S)-azetidinylmethoxy)pyridine (A-85380), the pyridine nitrogen is a critical hydrogen bond acceptor. The substitution pattern on this ring dramatically influences binding affinity. nih.gov

The Linker: The connection between the azetidine and pyridine rings (in the case of the title compound, a direct bond; in analogues, often an ether or methoxy (B1213986) bridge) dictates the spatial relationship between these two key moieties. nih.gov

Stereochemistry: As with many biologically active molecules, the stereochemistry of chiral centers is paramount. For instance, studies on related compounds often reveal that one enantiomer is significantly more active than the other, highlighting a specific stereochemical requirement for binding to the target. nih.gov

Correlation of Structural Modifications with Functional Outcomes

Systematic modification of a lead compound and the subsequent evaluation of the new analogues' biological activity allow researchers to establish clear correlations between structural changes and functional outcomes.

For example, in a series of halogenated analogues of the nAChR ligand A-85380, the position and nature of the halogen on the pyridine ring had a profound effect on binding affinity. nih.gov

Substitution Position: Halogen substituents at the 5- or 6-position of the pyridine ring, as well as a 2-fluoro substituent, resulted in compounds with high, subnanomolar affinity for nAChRs. nih.gov

Steric Hindrance: In contrast, placing bulkier halogens (Cl, Br, I) at the 2-position led to a significant decrease in affinity. This suggests that steric bulk near the linker to the azetidine ring is detrimental to binding, likely by forcing the molecule into an unfavorable conformation. nih.gov

This can be summarized in the following table:

| Compound Modification (Relative to A-85380) | Substituent | Position on Pyridine Ring | Binding Affinity (Ki) | Functional Outcome |

| Analogue 1 | Fluoro | 2 | Subnanomolar | High Affinity |

| Analogue 2 | Chloro | 2 | Substantially Lower | Low Affinity |

| Analogue 3 | Bromo | 2 | Substantially Lower | Low Affinity |

| Analogue 4 | Iodo | 2 | Substantially Lower | Low Affinity |

| Analogue 5 | Halogen | 5 | 11-210 pM | High Affinity |

| Analogue 6 | Halogen | 6 | 11-210 pM | High Affinity |

Data synthesized from a study on A-85380 analogues. nih.gov

Similarly, in other heterocyclic series, moving a key substituent, such as an N-methylpiperidine group, from the 4-position to the 3-position was tolerated but resulted in a less active compound. nih.gov These precise correlations are the cornerstone of medicinal chemistry efforts to fine-tune a molecule's properties.

Computational Approaches to SAR (e.g., 3D-QSAR)

To rationalize and predict the outcomes of structural modifications, computational chemistry provides powerful tools. Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a key technique used to correlate the 3D properties of molecules with their biological activity. nih.gov

Two common 3D-QSAR methods are:

Comparative Molecular Field Analysis (CoMFA): This method calculates the steric and electrostatic fields around a set of aligned molecules and uses statistical methods like Partial Least Squares (PLS) to derive a correlation with activity. The results are often visualized as contour maps, where colored regions indicate where increases or decreases in steric bulk or electrostatic potential would be favorable or unfavorable for activity. capes.gov.br

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is similar to CoMFA but evaluates additional molecular fields, including hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor properties, providing a more detailed picture of the SAR. nih.gov

A typical 3D-QSAR study involves:

Dataset Selection: A set of compounds with known biological activities is chosen. nih.gov

Molecular Modeling and Alignment: The 3D structure of each compound is generated and optimized, and all molecules are aligned based on a common substructure. nih.gov

Model Generation and Statistical Validation: CoMFA and/or CoMSIA models are generated. Their predictive power is assessed using statistical metrics such as the cross-validated coefficient (q²) and the non-cross-validated coefficient (R²). A q² value above 0.5 is generally considered indicative of a model with good predictive ability. nih.govcapes.gov.br

Contour Map Analysis: The resulting 3D contour maps are analyzed to guide the design of new, potentially more potent molecules. nih.gov

For example, a 3D-QSAR study on a series of acetylcholinesterase inhibitors yielded a CoMFA model with a q² of 0.604 and an R² of 0.863, indicating a statistically robust and predictive model. nih.gov Such models provide invaluable insights into the structural requirements for biological activity. nih.govmdpi.com

Design Principles for Optimized Chemical Probes and Ligands

The insights gained from SAR and computational studies culminate in a set of design principles for creating optimized molecules. These principles go beyond simple potency and consider a range of properties required for a useful chemical probe or a viable drug candidate.

Key design principles include:

Target-Specific Interactions: Modifications should enhance interactions with the desired biological target while minimizing off-target effects. For instance, pharmacophore models derived from 3D-QSAR studies can identify key acceptor, donor, and aromatic features that must be present for activity. nih.gov

Physicochemical Property Modulation: The azetidine scaffold and its substituents can be modified to fine-tune properties like lipophilicity (LogP), polar surface area (TPSA), and solubility, which are critical for absorption, distribution, metabolism, and excretion (ADME). nih.gov

CNS Penetration: For CNS-active compounds, specific guidelines are often followed, such as those outlined in the CNS multiparameter optimization (MPO) algorithm, which combines several physicochemical parameters into a single desirability score. nih.gov

Synthetic Tractability: The design of new analogues must consider the feasibility of their chemical synthesis. The development of robust synthetic routes to core scaffolds like functionalized azetidines is crucial for library development. nih.govorientjchem.org

The ultimate goal is to design ligands that not only have high affinity and selectivity but also possess a profile of drug-like properties suitable for in vivo studies. researchgate.netnih.gov

Scaffold Diversity and Bioisosteric Replacements in Azetidine Chemistry

While optimizing substituents on a given scaffold is a powerful strategy, exploring new core structures through scaffold diversity and bioisosteric replacement can lead to breakthroughs in discovering novel chemical matter with improved properties.

Scaffold Diversity: This involves synthesizing a variety of new molecular frameworks that maintain the key pharmacophoric elements of the original lead. Starting from a densely functionalized azetidine ring, a wide array of fused, bridged, and spirocyclic ring systems can be generated. nih.gov This approach allows for the exploration of new chemical space and can lead to compounds with significantly different properties and intellectual property profiles compared to existing drugs. nih.gov

Bioisosteric Replacement: A bioisostere is a chemical substituent or group that produces broadly similar biological properties to another chemical group. This strategy is used to address issues with potency, selectivity, or ADME properties. For example, in the development of mGluR5 antagonists, an internal alkyne linker was successfully replaced with an amide group, demonstrating a successful bioisosteric switch that led to non-alkynyl antagonists. nih.gov In another context, a cyclopropylmethanone moiety was replaced with various cycloheteroaryl groups to improve activity at the human H3 receptor. researchgate.net

A novel method for identifying potential bioisosteric scaffolds involves the use of "Scaffold Keys," which are simple substructure features. By searching for other scaffolds that share similar key features, medicinal chemists can identify promising candidates for synthesis. chemrxiv.org This combination of synthetic diversification and rational bioisosteric replacement is a powerful engine for innovation in ligand design.

Academic and Research Applications of 3 3 Methoxypyridin 2 Yl Azetidin 3 Ol

Utility as Chemical Building Blocks for Complex Molecular Architectures

The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is a privileged motif in medicinal chemistry due to its unique conformational constraints and its ability to introduce three-dimensional character into flat molecules. nih.govresearchgate.netrsc.org The reactivity of azetidines is largely influenced by their ring strain, making them valuable intermediates for the synthesis of more complex molecular structures. nih.govresearchgate.netrsc.org Specifically, azetidin-3-ol (B1332694) derivatives serve as versatile building blocks, offering multiple points for diversification. acs.orgchemicalbook.comgoogle.com

The synthesis of complex molecules often relies on the use of well-defined, functionalized starting materials. proquest.com In this context, 3-(3-Methoxypyridin-2-yl)azetidin-3-ol provides a scaffold that can be elaborated through various chemical transformations. The hydroxyl group on the azetidine ring can be functionalized or used as a handle for further reactions, while the nitrogen atom allows for the introduction of a wide range of substituents. ub.bworganic-chemistry.org Furthermore, the pyridine (B92270) ring can be modified through established pyridine chemistry, enabling the creation of a diverse library of analogues. researchgate.netacs.orgnih.govorganic-chemistry.org

The strain inherent in the azetidine ring can be harnessed in ring-opening or ring-expansion reactions to generate other important heterocyclic systems. ub.bw This makes this compound a precursor not only to other azetidine derivatives but also to a broader range of complex nitrogen-containing molecules. The modular nature of its synthesis, often involving the coupling of an azetidine precursor with a pyridine-containing fragment, allows for the systematic exploration of chemical space around this scaffold. rsc.org

Table 1: Key Reactions for the Functionalization of Azetidine Scaffolds

| Reaction Type | Description | Potential Application for this compound |

| N-Alkylation/Arylation | Introduction of substituents on the azetidine nitrogen. | Modification of solubility, lipophilicity, and target engagement. |

| O-Functionalization | Derivatization of the hydroxyl group. | Introduction of linkers for bioconjugation or prodrug strategies. |

| C-H Functionalization | Direct modification of the azetidine or pyridine C-H bonds. | Late-stage diversification to explore structure-activity relationships. |

| Ring-Opening Reactions | Cleavage of the azetidine ring to form larger heterocycles. | Synthesis of novel scaffolds with different conformational properties. |

Role in Exploring Fundamental Biological Pathways

The pyridine ring is a common feature in many biologically active compounds, including vitamins and approved drugs. researchgate.netnih.gov The methoxy (B1213986) substituent on the pyridine ring of this compound can significantly influence its electronic properties and its ability to interact with biological targets. frontiersin.orgnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. nih.gov

Compounds containing the 3-methoxypyridine (B1141550) moiety have been investigated for their potential to modulate the activity of various enzymes and receptors. For instance, pyridine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties. researchgate.netnih.govnih.gov The specific substitution pattern of this compound could lead to selective interactions with specific biological targets, making it a valuable tool for dissecting complex biological pathways.

The exploration of fundamental biological pathways often requires small molecules that can perturb the function of a specific protein. By systematically modifying the structure of this compound, researchers can develop a series of compounds to probe the structure-activity relationship for a particular biological process. This approach can help to identify key residues in a binding pocket or to understand the downstream effects of modulating a specific target.

Contributions to Chemical Probe Development

A chemical probe is a small molecule that is used to study and manipulate a biological system. nih.gov The development of high-quality chemical probes is crucial for validating new drug targets and for understanding disease mechanisms. nih.gov The structural features of this compound make it an attractive starting point for the design of chemical probes. Its relatively low molecular weight and the presence of both hydrogen bond donors and acceptors are desirable properties for drug-like molecules. enamine.net

The azetidine scaffold can be used to orient the methoxypyridine moiety in a specific region of three-dimensional space, allowing for precise interactions with a target protein. nih.govnih.govacs.org This conformational rigidity is a key advantage in probe design, as it can lead to higher affinity and selectivity. enamine.net Libraries of compounds based on the this compound scaffold can be synthesized and screened against a variety of biological targets to identify new probes. nih.govnih.gov

Furthermore, the hydroxyl group can be used to attach reporter tags, such as fluorescent dyes or biotin, to create probes for use in biochemical and cellular assays. This allows for the direct visualization and quantification of target engagement. The development of such probes from the this compound scaffold could significantly contribute to our understanding of various biological processes.

Future Research Directions and Methodological Advances

Future research on this compound and related compounds will likely focus on several key areas. Advances in synthetic methodology will enable the more efficient and diverse synthesis of functionalized azetidines and pyridines. rsc.orgrsc.orgresearchwithrutgers.com This includes the development of new catalytic methods for the construction of the azetidine ring and for the late-stage functionalization of the scaffold. rsc.org

There is a growing interest in the use of computational methods to guide the design of new chemical entities. nih.govacs.org In silico screening and molecular modeling can be used to predict the biological activity of derivatives of this compound and to prioritize compounds for synthesis and testing. This approach can accelerate the discovery of new probes and drug candidates.

The exploration of the biological activity of this compound and its analogues is still in its early stages. Future studies will likely investigate its effects on a wider range of biological targets and disease models. This could lead to the identification of novel therapeutic applications for this class of compounds. The development of stereoselective syntheses will also be crucial, as the biological activity of chiral molecules is often dependent on their stereochemistry. google.com

Q & A

Q. What are the common synthetic routes for preparing 3-(3-Methoxypyridin-2-yl)azetidin-3-ol, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Azetidine Ring Formation : Cyclization of precursors like 3-hydroxyazetidine derivatives under acidic or basic conditions .

Functionalization : Introduction of the 3-methoxypyridin-2-yl group via nucleophilic substitution or coupling reactions. For example, reacting azetidin-3-ol with a halogenated 3-methoxypyridine derivative using a palladium catalyst .

Purification : Chromatography (e.g., silica gel column) or recrystallization to isolate the final product .

Q. Key Intermediates :

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ peak at m/z calculated for C₉H₁₂N₂O₂) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding interactions in crystalline form .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound during scale-up?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates in coupling steps .

- Catalyst Optimization : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling to reduce side reactions .

- Continuous Flow Chemistry : Improves scalability and reduces batch-to-batch variability .

- In-line Analytics (e.g., FTIR) : Monitors reaction progress in real time to adjust parameters .

Q. Example Optimization Table :

| Parameter | Small-Scale (Lab) | Large-Scale (Industry) |

|---|---|---|

| Reaction Time | 24 h | 8–12 h (flow reactor) |

| Yield | 65% | 85% (optimized) |

| Purity | 90% (HPLC) | 98% (chromatography) |

Q. What strategies are employed to resolve contradictions in biological activity data between in vitro and in vivo studies for azetidine derivatives?

Methodological Answer:

- Metabolic Stability Assays : Evaluate hepatic metabolism (e.g., microsomal stability tests) to identify rapid degradation in vivo .

- Prodrug Design : Modify hydroxyl groups (e.g., esterification) to enhance bioavailability .

- Target Engagement Studies : Use radiolabeled analogs (e.g., ³H or ¹⁴C) to verify binding to intended biological targets .

- Species-Specific Differences : Compare activity in human vs. animal cell lines to adjust dosing regimens .

Case Study :

Azetidine derivatives with anti-inflammatory activity showed 10-fold lower potency in mice than in cell assays. Post-analysis revealed rapid glucuronidation of the hydroxyl group. Masking this group as a methyl ether restored in vivo efficacy .

Q. How can computational modeling guide the design of this compound derivatives for enhanced biological activity?

Methodological Answer:

- Docking Studies : Predict binding poses to target proteins (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger .

- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with activity trends .

- MD Simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns simulations in GROMACS) .

Example Prediction :

Introducing a fluorine atom at the pyridine 4-position increased predicted binding affinity by 30% to COX-2, validated by subsequent synthesis and testing .

Q. What analytical approaches address stereochemical challenges in synthesizing enantiopure this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.